molecular formula C27H24N4O2 B2538317 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189647-15-1

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2538317
CAS No.: 1189647-15-1
M. Wt: 436.515
InChI Key: HQLLFZWJXHUICH-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that has attracted attention in various fields of scientific research. Its unique structure integrates functional groups that are of great interest for pharmaceutical chemistry, potentially offering various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process:

  • Condensation Reaction: : The synthesis starts with the condensation of 3-benzylindole with an appropriate aldehyde under acidic or basic conditions to form a key intermediate.

  • Cyclization: : This intermediate undergoes cyclization with a reagent such as urea or thiourea in the presence of a catalyst to form the pyrimido[5,4-b]indole core structure.

  • Acylation: : Finally, the pyrimidoindole is acylated with N-(2,5-dimethylphenyl)acetyl chloride under conditions like pyridine or triethylamine to form the target compound.

Industrial Production Methods

In industrial settings, the process can be scaled up with optimization at each stage to ensure high yield and purity. This often involves:

  • Refluxing conditions

  • Solvent choices: (e.g., dichloromethane, ethanol)

  • Use of automated reactors: to control temperatures and reaction times precisely.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Reacting with agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reagents such as lithium aluminum hydride.

  • Substitution: : Halogenation using halogens or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : N-bromosuccinimide for bromination.

Major Products

  • Oxidation: can yield carboxylic acids or ketones.

  • Reduction: often results in alcohols or amines.

  • Substitution: usually introduces halides into the molecule.

Scientific Research Applications

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is employed in diverse fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Explored for its potential anti-inflammatory and anticancer activities.

  • Medicine: : Investigated as a candidate for drug development, particularly for its interactions with enzymes and receptors.

  • Industry: : Utilized in the creation of novel materials and polymers due to its structural properties.

Mechanism of Action

The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves:

  • Binding to Molecular Targets: : Such as enzymes like kinases, which play crucial roles in signaling pathways.

  • Pathways Involved: : It can modulate pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparing this compound to similar ones highlights its uniqueness:

  • 2-(3-Benzyl-4-oxo-3H-indol-5(4H)-yl)-N-phenylacetamide: : Shares some structural similarities but lacks the pyrimido ring, resulting in different biological activities.

  • 2-(4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Omits the benzyl group, altering its interaction with biological targets.

In essence, the distinctive structural elements of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide confer unique properties and potential advantages over these related compounds.

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLFZWJXHUICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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